

Unraveling the Pharmacokinetic Profile of VU0364572 TFA in Rodents: A Technical Guide

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Compound of Interest

Compound Name: VU0364572 TFA

Cat. No.: B560331

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic properties of VU0364572 trifluoroacetate (TFA), a selective M1 muscarinic acetylcholine receptor agonist, in rodent models. The following sections detail its absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by quantitative data, detailed experimental protocols, and visual representations of relevant workflows.

Pharmacokinetic Parameters

The oral bioavailability of VU0364572 has been documented in rats, and the compound is known to be central nervous system (CNS) penetrant.^[1] In mice, VU0364572 has a reported half-life of 45 minutes.^[1]

A chronic oral dosing study in 5XFAD transgenic Alzheimer's mice involved administering approximately 10 mg/kg/day of VU0364572 in the drinking water for four months.^{[1][2]}

Further detailed pharmacokinetic parameters such as C_{max}, T_{max}, and AUC in rodents are not readily available in the public domain. The following table summarizes the currently available data.

Parameter	Species	Value	Route of Administration	Dosage	Source
Half-life ($t_{1/2}$)	Mouse	45 minutes	Not Specified	Not Specified	[1]
Bioavailability	Rat	Orally bioavailable	Oral	Not Specified	[1]
CNS Penetration	Rodents	CNS penetrant	Not Specified	Not Specified	[1]
Chronic Dosing	Mouse	~10 mg/kg/day	Oral (in drinking water)	0.075 mg/mL in water	[2]

Experimental Protocols

This section outlines the methodologies employed in key rodent studies investigating the pharmacokinetics of **VU0364572 TFA**.

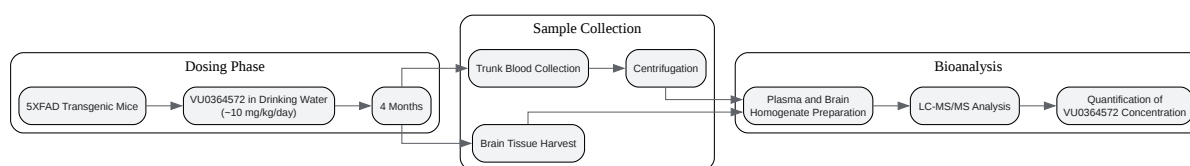
Chronic Oral Administration in Mice

This protocol was utilized in a long-term study with 5XFAD transgenic mice, a model for Alzheimer's disease.

- Objective: To assess the long-term effects of VU0364572 on Alzheimer's disease pathology.
- Animal Model: 5XFAD transgenic mice.
- Dosing Regimen:
 - Route: Oral, ad libitum in drinking water.[\[2\]](#)
 - Vehicle: Drinking water.
 - Dose: Approximately 10 mg/kg/day, calculated from a concentration of 0.075 mg/mL in the drinking water.[\[2\]](#)

- Duration: 4 months.[2]
- Sample Collection:
 - At the conclusion of the study, trunk blood was collected for plasma analysis.
- Bioanalysis:
 - The concentration of VU0364572 in plasma and brain tissue was determined using an unspecified bioanalytical method, likely Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) which is a standard for such analyses.

Experimental Workflow for Chronic Oral Dosing in Mice



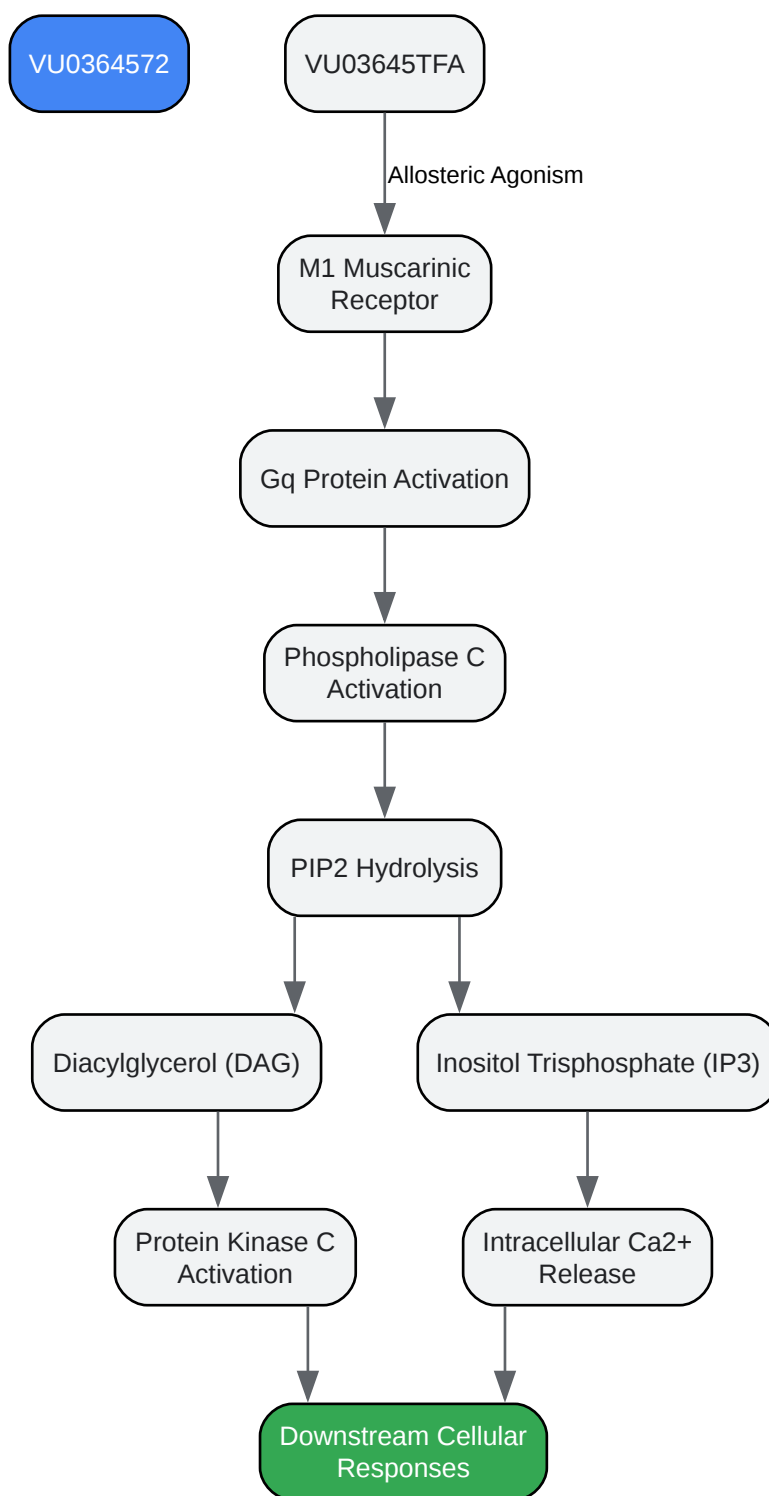
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Caption: Workflow for chronic oral administration and sample analysis of VU0364572 in mice.

Signaling Pathways

While the direct signaling pathways governing the pharmacokinetics of VU0364572 are related to general drug metabolism processes (e.g., cytochrome P450 enzyme activity), the pharmacodynamic action of this compound is well-defined. VU0364572 is a selective allosteric agonist of the M1 muscarinic acetylcholine receptor. Its therapeutic effects are believed to be mediated through the activation of this receptor and its downstream signaling cascades.

M1 Muscarinic Receptor Signaling Pathway



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Caption: Simplified M1 muscarinic receptor signaling cascade activated by VU0364572.

Conclusion

The available data indicates that **VU0364572 TFA** is an orally bioavailable and CNS-penetrant M1 muscarinic receptor agonist with a relatively short half-life in mice. While chronic dosing regimens have been established, a comprehensive single-dose pharmacokinetic profile in both rats and mice remains to be fully characterized in publicly accessible literature. Further studies are warranted to determine key pharmacokinetic parameters such as C_{max}, T_{max}, and AUC, which are crucial for optimizing dosing strategies and translating preclinical findings to clinical applications. The development of a validated LC-MS/MS method for the quantification of VU0364572 in biological matrices will be essential for these future investigations.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Disease-Modifying Effects of M1 Muscarinic Acetylcholine Receptor Activation in an Alzheimer's Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
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